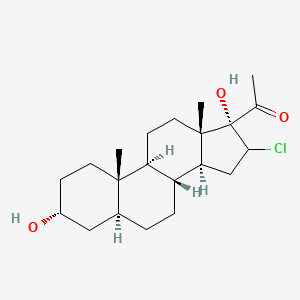
C21H33ClO3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is an ester derivative of acetic acid and is characterized by the presence of a chlorophenoxy group and a tridecyl chain. It has a molecular weight of 368.938 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetic acid, (4-chlorophenoxy)-, tridecyl ester typically involves the esterification of 4-chlorophenoxyacetic acid with tridecanol . The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of solid acid catalysts can also be employed to facilitate the esterification process, making it more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (4-chlorophenoxy)-, tridecyl ester: can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield and .
Oxidation: The tridecyl chain can be oxidized to form corresponding carboxylic acids.
Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using or under reflux conditions.
Oxidation: Can be performed using oxidizing agents such as or .
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride .
Major Products Formed
Hydrolysis: Yields and .
Oxidation: Produces .
Substitution: Results in the formation of various substituted phenoxyacetic acid derivatives.
Scientific Research Applications
Acetic acid, (4-chlorophenoxy)-, tridecyl ester: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Employed in studies involving ester hydrolysis and enzyme kinetics.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.
Industry: Utilized in the production of specialty chemicals and as a plasticizer in polymer industries
Mechanism of Action
The mechanism of action of Acetic acid, (4-chlorophenoxy)-, tridecyl ester primarily involves its hydrolysis to release 4-chlorophenoxyacetic acid and tridecanol . The 4-chlorophenoxyacetic acid can act on various molecular targets, including enzymes involved in metabolic pathways. The ester linkage is susceptible to enzymatic cleavage by esterases, leading to the release of the active components .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Acetic acid, (4-chlorophenoxy)-, tridecyl ester: is unique due to its specific ester linkage and the presence of a long tridecyl chain, which imparts distinct physicochemical properties.
Properties
Molecular Formula |
C21H33ClO3 |
|---|---|
Molecular Weight |
368.9 g/mol |
IUPAC Name |
1-[(3R,5S,8R,9S,10S,13S,14S,17R)-16-chloro-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H33ClO3/c1-12(23)21(25)18(22)11-17-15-5-4-13-10-14(24)6-8-19(13,2)16(15)7-9-20(17,21)3/h13-18,24-25H,4-11H2,1-3H3/t13-,14+,15+,16-,17-,18?,19-,20-,21+/m0/s1 |
InChI Key |
FCNFDODVDQKBAV-KRMDNODBSA-N |
Isomeric SMILES |
CC(=O)[C@]1(C(C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C)Cl)O |
Canonical SMILES |
CC(=O)C1(C(CC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















